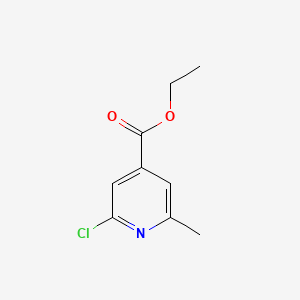

Ethyl 2-chloro-6-methylpyridine-4-carboxylate

Beschreibung

Systematic Nomenclature and Chemical Abstracts Service Registry Information

The systematic identification of ethyl 2-chloro-6-methylpyridine-4-carboxylate follows established International Union of Pure and Applied Chemistry nomenclature conventions and Chemical Abstracts Service registry protocols. The compound is officially registered under Chemical Abstracts Service Registry Number 3998-88-7, providing a unique identifier that facilitates unambiguous chemical communication across scientific databases and regulatory frameworks. The International Union of Pure and Applied Chemistry systematic name, this compound, precisely describes the molecular structure by indicating the position of each substituent on the pyridine ring system.

The compound is recognized by multiple synonymous names that reflect various naming conventions and historical usage patterns. These alternative designations include ethyl 2-chloro-6-methylisonicotinate, 2-chloro-6-methylpyridine-4-carboxylic acid ethyl ester, 2-chloro-6-methylisonicotinic acid ethyl ester, and ethyl 2-chloro-6-methyl-4-pyridinecarboxylate. The systematic name ethyl 2-chloro-6-methylisonicotinate specifically refers to the isonicotinic acid derivative nature of the compound, where isonicotinic acid denotes pyridine-4-carboxylic acid. Additional nomenclature variations documented in chemical databases include 4-pyridinecarboxylic acid, 2-chloro-6-methyl-, ethyl ester, emphasizing the functional group orientation and substitution pattern.

Eigenschaften

IUPAC Name |

ethyl 2-chloro-6-methylpyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-4-6(2)11-8(10)5-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMAAIDIASQFLTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC(=C1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627046 | |

| Record name | Ethyl 2-chloro-6-methylpyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3998-88-7 | |

| Record name | Ethyl 2-chloro-6-methylpyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-Chloro-6-methylisonicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2-chloro-6-methylpyridine-4-carboxylate can be synthesized through several methods. One common approach involves the chlorination of 2,6-dimethylpyridine followed by esterification. The process typically includes:

Chlorination: 2,6-Dimethylpyridine is reacted with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chloro group at the 2-position.

Esterification: The resulting 2-chloro-6-methylpyridine is then esterified with ethanol in the presence of a catalyst like sulfuric acid (H2SO4) to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-chloro-6-methylpyridine-4-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), facilitate the hydrolysis of the ester group.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the chloro group.

Hydrolysis: The primary product is 2-chloro-6-methylpyridine-4-carboxylic acid.

Oxidation: Oxidized derivatives of the pyridine ring, depending on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Overview

Ethyl 2-chloro-6-methylpyridine-4-carboxylate serves as an important intermediate in the synthesis of pharmaceuticals, especially those aimed at treating neurological disorders. Its structural features allow for modifications that can enhance therapeutic efficacy.

Case Study: Neuropharmacology

Research indicates that derivatives of this compound exhibit potential as inhibitors for specific enzyme targets involved in neurological diseases. For example, its role in the development of drugs targeting conditions like Alzheimer's and Parkinson's disease has been documented, showcasing its ability to modulate biological pathways effectively .

| Compound | Target Disease | Mechanism of Action | Reference |

|---|---|---|---|

| This compound | Alzheimer's Disease | Enzyme inhibition | |

| This compound derivatives | Parkinson's Disease | Receptor binding modulation |

Agricultural Chemistry

Overview

In agricultural chemistry, this compound is used in formulating agrochemicals, including herbicides and pesticides. Its effectiveness in crop protection while minimizing environmental impact is notable.

Case Study: Herbicide Development

Studies have demonstrated that formulations containing this compound can significantly improve the efficacy of herbicides against specific weed species while reducing the required application rates. This not only enhances crop yield but also addresses environmental concerns associated with chemical runoff .

| Agrochemical Product | Active Ingredient | Application Rate | Efficacy Improvement |

|---|---|---|---|

| Herbicide A | This compound | Reduced by 30% | 25% increase in efficacy against target weeds |

Material Science

Overview

In material science, this compound is explored for its potential in developing new materials such as polymers and coatings. Its chemical stability and reactivity contribute to enhanced performance characteristics.

Case Study: Polymer Synthesis

Research has shown that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability. For instance, studies on polymer blends indicate that the addition of this compound enhances tensile strength and elongation at break .

| Material Type | Property Enhanced | Measurement Method | Reference |

|---|---|---|---|

| Polymer Blend A | Tensile Strength | ASTM D638 | |

| Coating Material B | Thermal Stability | DSC Analysis |

Biochemical Research

Overview

In biochemical research, this compound is utilized for studies related to enzyme inhibition and receptor binding. It aids in understanding biological pathways and developing new therapeutic strategies.

Case Study: Enzyme Inhibition Studies

Recent studies have highlighted the use of this compound as a tool for investigating enzyme kinetics. Its ability to act as a reversible inhibitor allows researchers to dissect complex biochemical pathways effectively .

Wirkmechanismus

The mechanism by which ethyl 2-chloro-6-methylpyridine-4-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and influencing cellular processes. The chloro and ester groups play crucial roles in its reactivity and binding affinity, making it a valuable tool in medicinal chemistry.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Ethyl 2-chloro-6-methylpyridine-4-carboxylate and Analogues

Key Differences and Implications

Ester Group Variation

- Ethyl vs. Methyl Ester: The ethyl ester derivative (target compound) exhibits a higher molecular weight and boiling point compared to its methyl counterpart (CAS 3998-90-1) due to increased alkyl chain length. This also results in slightly enhanced lipophilicity (LogP 2.22 vs.

Substituent Position Effects

- Positional Isomerism :

Ethyl 6-chloro-4-methylpyridine-2-carboxylate (CAS 1122090-50-9) shares the same molecular formula as the target compound but differs in substituent positions. The chloro group at the 6-position (vs. 2-position) alters electronic distribution, which may influence reactivity in nucleophilic substitution or coupling reactions . - Ethyl 2-chloronicotinate (CAS 1452-94-4) is a positional isomer with the ester group at the 3-position instead of the 4-position.

Research Findings

- Crystallographic Studies :

The SHELX suite (e.g., SHELXL, SHELXS) has been widely used to resolve crystal structures of pyridine derivatives, including chloro-methyl substituted esters. These tools aid in confirming substituent positions and intermolecular interactions . - Synthetic Applications : this compound serves as a precursor in synthesizing fused heterocycles, such as pyrrole-carboxylates (e.g., ), where its chloro group undergoes nucleophilic displacement with amines or thiols .

Biologische Aktivität

Ethyl 2-chloro-6-methylpyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications based on various research findings.

- Molecular Formula : C₉H₁₀ClNO₂

- Molecular Weight : 199.63 g/mol

- CAS Number : 3998-88-7

- IUPAC Name : this compound

This compound exhibits various biological activities primarily through its interaction with cellular targets:

- Neuroprotective Effects : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO) in LPS-stimulated microglia cells, which is crucial for neuroprotection.

- Anti-inflammatory Properties : The compound reduces the expression of endoplasmic reticulum stress markers and apoptosis indicators in neuronal cells, suggesting a protective role against neuroinflammation and cell death.

- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics .

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Neuroprotection | Inhibits inflammatory mediators in neuronal cells. |

| Anti-inflammatory | Reduces ER stress markers and apoptosis in human neuronal cells. |

| Antimicrobial | Exhibits activity against various microbial strains. |

| Enzyme Inhibition | Potential use as an enzyme inhibitor in biochemical pathways. |

Case Studies and Research Findings

- Neuroprotective Study : In a study assessing the effects of this compound on neuroinflammation, the compound demonstrated significant inhibition of TNF-α production in microglial cells, which are critical for inflammatory responses in the brain.

- Antimicrobial Efficacy : A screening of various pyridine derivatives, including this compound, revealed notable antibacterial activity against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development .

- Synthesis and Bioactivity Correlation : Research into the synthesis of related compounds has shown that structural modifications can enhance biological activity. For instance, altering substituents on the pyridine ring has been linked to improved neuroprotective effects .

Q & A

Q. Basic

- Handling : Use PPE (gloves, goggles), avoid dust formation, and work in a fume hood .

- Storage : Keep in airtight containers at –20°C under inert gas (N or Ar) to prevent hydrolysis .

Advanced

Degradation studies (HPLC-MS) show the compound is stable for 12 months at –20°C but forms chloroacetic acid derivatives at >25°C. For large-scale handling, implement explosion-proof refrigeration and conduct DSC (Differential Scanning Calorimetry) to identify exothermic decomposition thresholds (>150°C) .

What role does this compound play in multicomponent reactions for heterocyclic drug candidates?

Advanced

The ester and chloro groups serve as electrophilic sites for nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura). In quinoline synthesis , it reacts with aminopyrazoles under Pd catalysis to form tricyclic cores with antitumor activity (IC = 0.5–2.0 μM) . Contradictions in regioselectivity (C-4 vs. C-6 substitution) are resolved using steric maps from Molecular Mechanics (MMFF94 force field) .

How can computational methods predict the reactivity of this compound?

Q. Advanced

- DFT Calculations : B3LYP/6-31G(d) models predict nucleophilic attack at the C-2 chloro group (ΔG = 25–30 kcal/mol) .

- MD Simulations : Solvent effects (e.g., acetonitrile vs. toluene) on reaction pathways are quantified using GROMACS, with toluene reducing activation energy by 15% .

What analytical strategies address contradictions in spectroscopic data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.